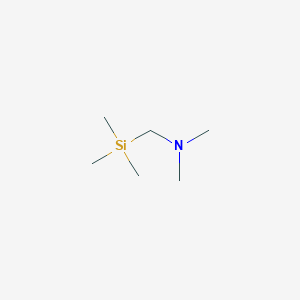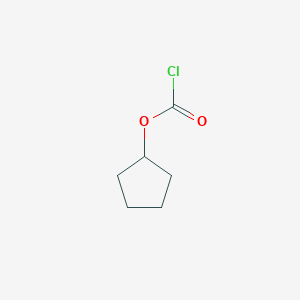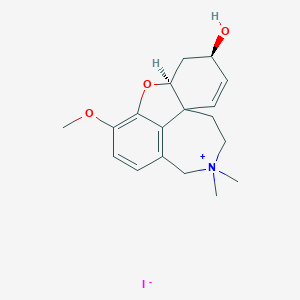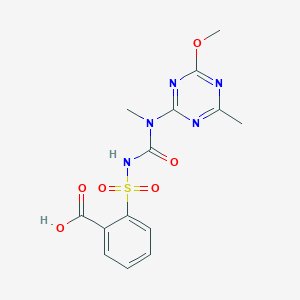
Dimethyl(trimethylsilylmethyl)amine
Overview
Description
Dimethyl(trimethylsilylmethyl)amine is a chemical compound with the molecular formula C6H17NSi . It has an average mass of 131.291 Da and a monoisotopic mass of 131.113022 Da .
Molecular Structure Analysis
The molecular structure of Dimethyl(trimethylsilylmethyl)amine consists of a nitrogen atom with two methyl substituents and one hydrogen . The structure also includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Amines, including Dimethyl(trimethylsilylmethyl)amine, can undergo various reactions. They can be alkylated by reaction with alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Scientific Research Applications
Applications in Environmental and Atmospheric Studies
Atmospheric Monitoring and Aerosol Particle Formation Dimethyl(trimethylsilylmethyl)amine is also significant in atmospheric chemistry, especially in studies related to aerosol particle formation. Atmospheric amines can significantly promote nucleation of sulfuric acid particles, even at concentrations below 1 pptV. However, detecting such low concentrations of atmospheric amines, including dimethylamine, has been challenging. Instruments capable of detecting dimethylamine down to 70 ppqV (parts per quadrillion) have been developed, which is critical for understanding the role of amines in aerosol nucleation processes. Ambient data from boreal forests indicate that the role of dimethylamine in nucleation might be less significant at certain locations, but these findings do not entirely exclude its involvement (Sipilä et al., 2015).
Applications in Detection and Analysis Techniques
Gas Chromatographic Methods for Amines Detection In medical diagnostics, particularly for patients with renal disease, the concentration determination of biogenic amines like dimethylamine (DMA) and trimethylamine (TMA) is critical. The polar and basic properties of these amines necessitate the application of suitable analytical methods during sampling, storage, and preconcentration. Techniques involving solid phase microextraction (SPME) and thermal desorption (TD) with subsequent measurement by GC-MS (Gas Chromatography-Mass Spectrometry) have been discussed for the analysis of amines, indicating the significance of dimethyl(trimethylsilylmethyl)amine in the analytical field (Wzorek et al., 2010).
Applications in Material Science
Disposable Colorimetric Paper-Based Probes Dimethyl(trimethylsilylmethyl)amine has been utilized in the development of disposable, highly accurate, selective, and low-cost paper-based probes for the detection of amine compounds in the gaseous state. This innovation is significant in environmental pollution monitoring, industrial applications, and medicinal fields. The probe employs a color change of seven pH indicators to detect amines with high accuracy, prompt response, and high selectivity, showcasing the versatility of dimethyl(trimethylsilylmethyl)amine in material science and environmental monitoring (Nguyen, Huy, & Lee, 2019).
properties
IUPAC Name |
N,N-dimethyl-1-trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-7(2)6-8(3,4)5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSBZHYDUVVKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171193 | |
| Record name | Dimethyl(trimethylsilylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(trimethylsilylmethyl)amine | |
CAS RN |
18182-40-6 | |
| Record name | Dimethyl(trimethylsilylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018182406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(trimethylsilylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)








